![molecular formula C24H31N7O4 B10862155 tert-butyl 3-[[2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methylamino]pyrimidin-4-yl]amino]-1H-pyrazole-5-carboxylate](/img/structure/B10862155.png)
tert-butyl 3-[[2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methylamino]pyrimidin-4-yl]amino]-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JA397 is a potent and selective inhibitor for the TAIRE family of cyclin-dependent kinases (CDK14-18). These kinases are involved in various cellular processes, including cell cycle regulation, signaling pathways, and metabolism. JA397 has shown significant potential in scientific research due to its high selectivity and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
JA397 is synthesized through a multi-step process involving the formation of a pyrazole core, followed by the introduction of various functional groups. The key steps include:
- Formation of the pyrazole ring.
- Introduction of the pyrimidine moiety.
- Attachment of the benzylamine group.
- Final functionalization to obtain the desired compound.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for JA397 are not widely documented, the synthesis likely follows similar steps as the laboratory preparation, with optimization for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
JA397 undergoes various chemical reactions, including:
Oxidation: JA397 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce different substituents on the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution
Major Products
Scientific Research Applications
JA397 has a wide range of applications in scientific research, including:
Chemistry: Used as a chemical probe to study the TAIRE family of cyclin-dependent kinases.
Biology: Helps in understanding the role of CDK14-18 in cell cycle regulation and signaling pathways.
Medicine: Potential therapeutic applications in cancer research due to its ability to inhibit specific kinases involved in tumor growth.
Industry: Used in the development of new drugs and therapeutic agents targeting the TAIRE family of kinases .
Mechanism of Action
JA397 exerts its effects by selectively inhibiting the TAIRE family of cyclin-dependent kinases. It binds to the active site of these kinases, preventing their interaction with specific cyclins and substrates. This inhibition disrupts the normal function of the kinases, leading to cell cycle arrest and modulation of various signaling pathways. The molecular targets include CDK14, CDK15, CDK16, CDK17, and CDK18, which are involved in processes such as WNT signaling, beta-catenin/MEK-ERK signaling, and cell motility .
Comparison with Similar Compounds
JA397 is unique due to its high selectivity and potency for the TAIRE family of cyclin-dependent kinases. Similar compounds include:
JA314: A structurally related negative control compound.
CDK4/6 Inhibitors: While not specific to the TAIRE family, these inhibitors target other cyclin-dependent kinases and have therapeutic significance.
Other TAIRE Inhibitors: Various other inhibitors targeting the TAIRE family have been developed, but JA397 stands out due to its specific activity and selectivity .
JA397’s uniqueness lies in its ability to selectively inhibit multiple members of the TAIRE family, making it a valuable tool in both basic and applied research.
Properties
Molecular Formula |
C24H31N7O4 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
tert-butyl 3-[[2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methylamino]pyrimidin-4-yl]amino]-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C24H31N7O4/c1-23(2,3)34-20(32)17-13-19(31-30-17)28-18-11-12-25-21(29-18)26-14-15-7-9-16(10-8-15)27-22(33)35-24(4,5)6/h7-13H,14H2,1-6H3,(H,27,33)(H3,25,26,28,29,30,31) |
InChI Key |
JQLMEZBHIJSVKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NN1)NC2=NC(=NC=C2)NCC3=CC=C(C=C3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-(4-fluorophenyl)-N-[(3S,4S)-4-methylsulfonyl-3,4-dihydro-2H-chromen-3-yl]propanamide](/img/structure/B10862078.png)
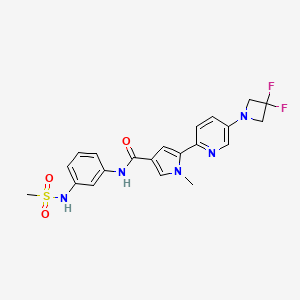
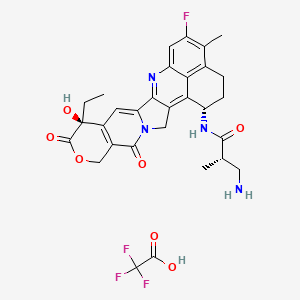
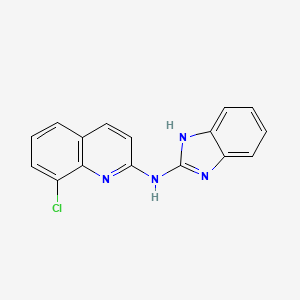
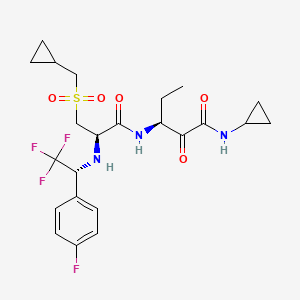
![(2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide;dihydrochloride](/img/structure/B10862107.png)

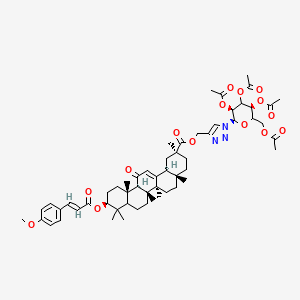
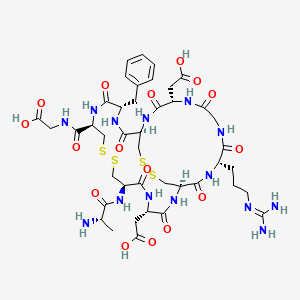
![[11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10862126.png)
![(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;formic acid](/img/structure/B10862129.png)
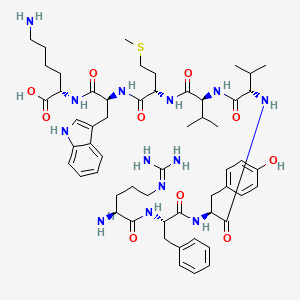

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(methylamino)pyridin-1-ium-1-yl]ethyl]imidazo[1,2-a]pyridine-7-carboxamide;chloride](/img/structure/B10862150.png)
